1-(3-Bromopropyl)indole
Overview
Description
1-(3-Bromopropyl)indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with a bromopropyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
1-(3-Bromopropyl)indole is a derivative of the indole compound. Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its specific targets and mode of action, which are currently unknown.
Biochemical Analysis
Biochemical Properties
1-(3-Bromopropyl)indole, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad spectrum of biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in the metabolism of tryptophan, an essential amino acid, by gut microorganisms . This process could involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)indole can be synthesized through several methods. One common approach involves the alkylation of indole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Indole+1,3-Dibromopropane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-(3-Bromopropyl)indole undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, reacting this compound with sodium azide in DMF can yield 1-(3-Azidopropyl)indole.
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as bromination or nitration, typically at the C-3 position.
Oxidation and Reduction Reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form indole-2,3-diones.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Major Products:
- Substituted indoles, such as 1-(3-Azidopropyl)indole or 1-(3-Hydroxypropyl)indole, depending on the reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)indole has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including potential anticancer, antiviral, and antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(3-Bromopropyl)indole can be compared to other indole derivatives, such as:
1-(2-Bromoethyl)indole: Similar in structure but with a shorter bromoalkyl chain. It may exhibit different reactivity and biological activity due to the difference in chain length.
1-(3-Chloropropyl)indole: Contains a chlorine atom instead of bromine. Chlorine is less reactive than bromine, which can affect the compound’s reactivity and applications.
1-(3-Hydroxypropyl)indole: The bromine atom is replaced by a hydroxyl group, making it more hydrophilic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and biological applications.
Properties
IUPAC Name |
1-(3-bromopropyl)indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125334-52-3 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.